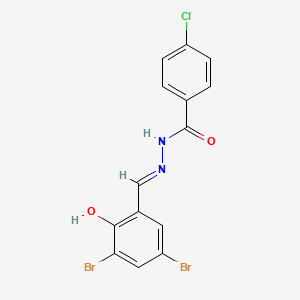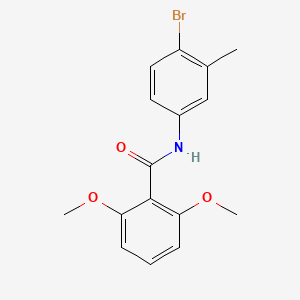![molecular formula C23H15FO5S B5973147 2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5973147.png)
2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate, also known as FSBA, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. FSBA is a versatile compound that can be used in various fields of research, including biochemistry, biophysics, and pharmacology.
作用機序
2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate works by binding covalently to specific amino acid residues in proteins, particularly lysine and histidine residues. This binding results in the formation of a stable adduct that can be visualized using fluorescence spectroscopy or other analytical techniques. The binding of this compound to proteins can also induce changes in protein conformation and activity, making it a valuable tool for studying protein function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various enzymes, including proteases and kinases. It has also been shown to modulate the activity of ion channels and transporters. In vivo studies have demonstrated that this compound can induce apoptosis in cancer cells and modulate the immune response.
実験室実験の利点と制限
2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate offers several advantages for use in lab experiments. It is a relatively small molecule that can be easily incorporated into proteins without significantly affecting their structure or function. It is also highly specific, binding only to specific amino acid residues in proteins. However, this compound also has some limitations. It can be toxic to cells at high concentrations, and its binding to proteins can be influenced by factors such as pH and temperature.
将来の方向性
There are numerous future directions for research involving 2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate. One area of interest is the development of new fluorescent probes based on this compound that can be used to study protein dynamics and interactions in living cells. Another area of interest is the use of this compound as a photoaffinity label for identifying the binding sites of drugs and other small molecules. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
合成法
2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate can be synthesized through a multistep process that involves the reaction of 2-naphthol with p-toluenesulfonyl chloride, followed by the reaction of the resulting compound with 4-fluorobenzoic acid. The final product is obtained through the reaction of the intermediate compound with thionyl chloride. The synthesis of this compound is a complex process that requires careful attention to detail and strict adherence to safety protocols.
科学的研究の応用
2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate has numerous applications in scientific research, particularly in the fields of biochemistry and biophysics. It is commonly used as a fluorescent probe for studying protein-protein interactions, protein-ligand interactions, and enzyme kinetics. This compound is also used as a photoaffinity label for identifying the binding sites of proteins and other biomolecules.
特性
IUPAC Name |
naphthalen-2-yl 2-(4-fluorophenyl)sulfonyloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FO5S/c24-18-10-13-20(14-11-18)30(26,27)29-22-8-4-3-7-21(22)23(25)28-19-12-9-16-5-1-2-6-17(16)15-19/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBRDPOMRCGQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=CC=C3OS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-({[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]amino}methyl)phenyl]acetamide](/img/structure/B5973069.png)
![benzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5973088.png)
![N-methyl-3-(2-oxo-1-pyrrolidinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B5973096.png)
![1-[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B5973101.png)

![methyl 4-[5-({3-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1-piperidinyl}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5973113.png)
![N~1~-(3,5-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5973115.png)
![1-(4-chlorobenzyl)-N-{2-[2-(hydroxymethyl)-1-piperidinyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5973123.png)
![methyl 2-[(2,4-difluorophenyl)amino]-3,3,3-trifluoro-N-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)alaninate](/img/structure/B5973139.png)
![1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl N-(3,5-dichloro-4-hydroxyphenyl)-N'-methylimidothiocarbamate](/img/structure/B5973154.png)


![N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5973171.png)
